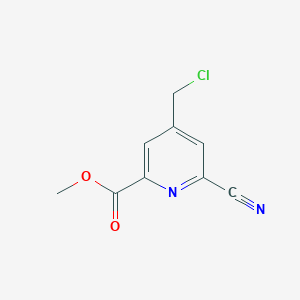
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chloromethyl group, a cyano group, and a carboxylate ester group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 4-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then further reacted with cyanide to introduce the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation and reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation and reduction: Amino or carboxylic acid derivatives.
Hydrolysis: Pyridine-2-carboxylic acid.
科学的研究の応用
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials science: It can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate depends on its interaction with molecular targets. For example, in pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyano and chloromethyl groups allows for versatile interactions with various biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(bromomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(iodomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(hydroxymethyl)-6-cyanopyridine-2-carboxylate
Uniqueness
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for selective chemical modifications. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, making it suitable for controlled synthetic applications.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(4-10)2-7(5-11)12-8/h2-3H,4H2,1H3 |
InChIキー |
LYWGFOKOMHLHDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



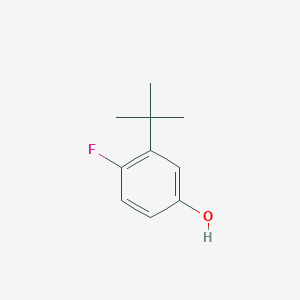

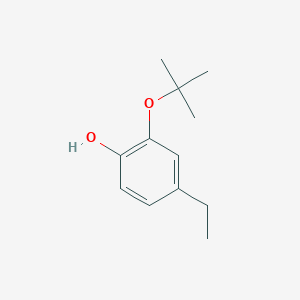
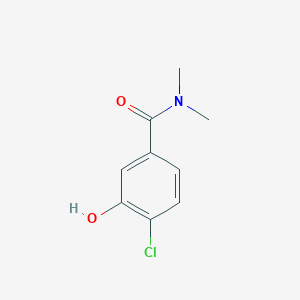
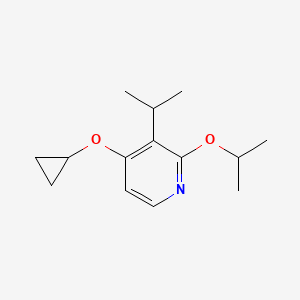
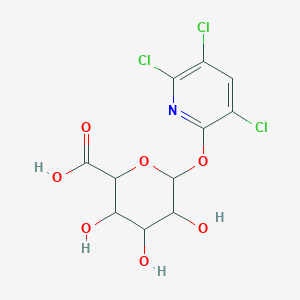
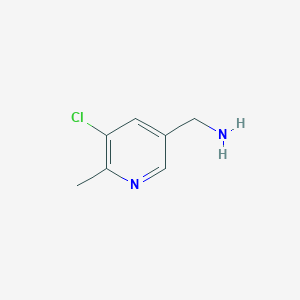
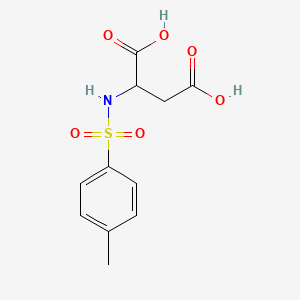



![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)

